

# 2-(4-Methoxyphenyl)acetophenone chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                 |
|----------------|---------------------------------|
| Compound Name: | 2-(4-Methoxyphenyl)acetophenone |
| Cat. No.:      | B028337                         |

[Get Quote](#)

An In-Depth Technical Guide to **2-(4-Methoxyphenyl)acetophenone** (Deoxyanisoin)

## Introduction: Unveiling a Versatile Ketone Scaffold

**2-(4-Methoxyphenyl)acetophenone**, more commonly known in literature as Deoxyanisoin or 4,4'-Dimethoxydeoxybenzoin, is a diaryl ketone that serves as a valuable intermediate in organic synthesis.<sup>[1][2][3]</sup> Its structure, featuring two methoxy-substituted phenyl rings linked by a keto-ethane bridge, provides a unique scaffold endowed with specific electronic and steric properties. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its potential applications in medicinal chemistry and materials science. For professionals in drug development, understanding the nuances of such building blocks is paramount for the rational design of novel therapeutics.

## PART 1: Chemical Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. Deoxyanisoin is a white to off-white crystalline solid at room temperature, sparingly soluble in water but soluble in organic solvents like chloroform and methanol.<sup>[2]</sup>

## Chemical Structure and Identifiers

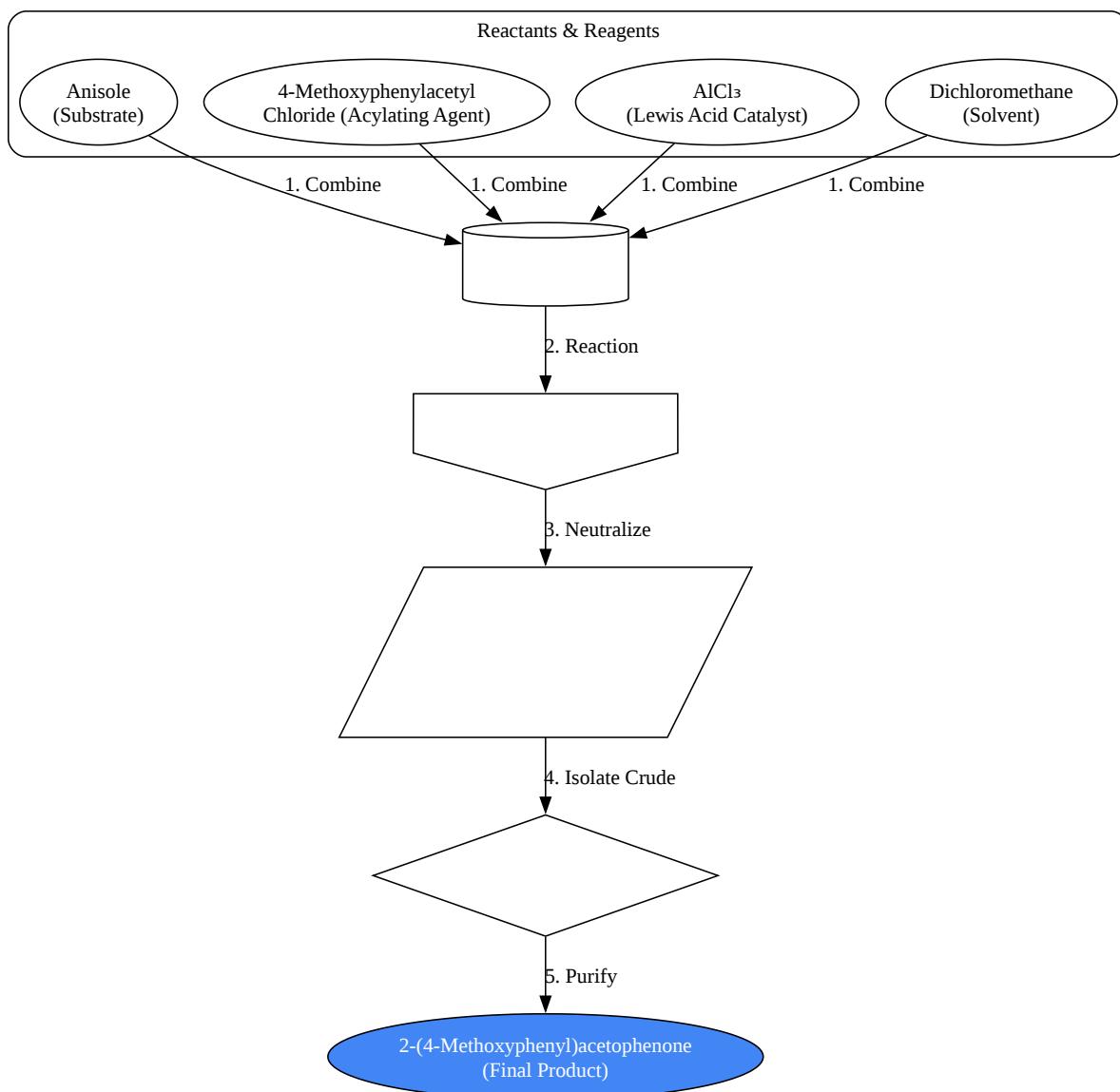
- IUPAC Name: 1,2-Bis(4-methoxyphenyl)ethanone[1][3]
- Synonyms: Deoxyanisoin, Desoxyanisoin, Deoxy-p-anisoin, 4,4'-Dimethoxydeoxybenzoin, 4-Methoxybenzyl 4-methoxyphenyl ketone[1][2][3]
- CAS Number: 120-44-5[3][4]
- Molecular Formula: C<sub>16</sub>H<sub>16</sub>O<sub>3</sub>[2][4]
- Molecular Weight: 256.30 g/mol [3][4]

Chemical Structure of 2-(4-Methoxyphenyl)acetophenone

Figure 1: 2D Structure of **2-(4-methoxyphenyl)acetophenone**.

## Physicochemical and Spectroscopic Data Summary

The empirical data gathered from various analytical techniques are crucial for compound identification, purity assessment, and structural elucidation. The following table summarizes the key properties of Deoxyanisoin.


| Property           | Value                                                                   | Source(s) |
|--------------------|-------------------------------------------------------------------------|-----------|
| Physical State     | White to Off-White Solid                                                | [2]       |
| Melting Point      | 110-112 °C                                                              | [2][5]    |
| Boiling Point      | ~415.6 °C (at 760 mmHg,<br>estimated)                                   | [5]       |
| Water Solubility   | Sparingly soluble                                                       | [2]       |
| <sup>1</sup> H NMR | Spectral data available,<br>confirming aromatic and<br>methoxy protons. | [3]       |
| IR Spectrum        | Data available, showing<br>characteristic C=O and C-O<br>stretches.     | [3][6]    |
| Mass Spectrum (EI) | Molecular ion peak consistent<br>with MW 256.30 g/mol .                 | [4][6][7] |

## PART 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a molecule are critical determinants of its utility as a chemical intermediate. Deoxyanisoin can be synthesized through several established organic chemistry reactions, with its reactivity centered around the ketone functional group and the adjacent methylene bridge.

### Synthetic Workflow: Friedel-Crafts Acylation

A robust and widely applicable method for synthesizing aryl ketones is the Friedel-Crafts acylation. For an unsymmetrical ketone like Deoxyanisoin, a logical approach involves the acylation of an aromatic substrate (anisole) with an appropriate acylating agent (4-methoxyphenylacetyl chloride) in the presence of a Lewis acid catalyst.

[Click to download full resolution via product page](#)

# Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)acetophenone

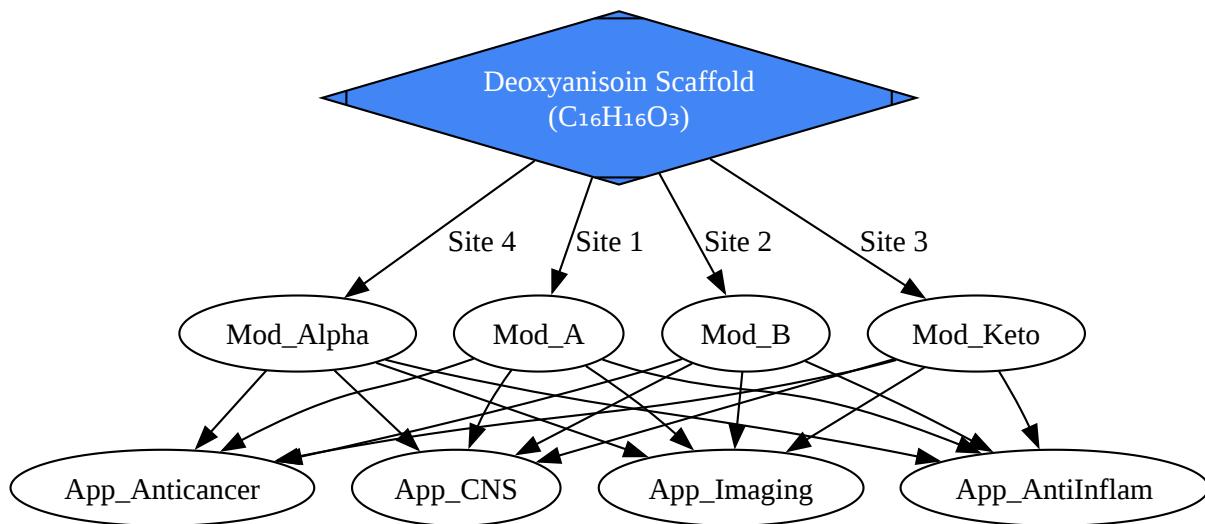
This protocol is a representative methodology based on standard Friedel-Crafts acylation principles. Researchers should adapt it based on laboratory conditions and scale.

- **Catalyst Suspension:** To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride ( $\text{AlCl}_3$ , 1.1 equivalents) and an inert solvent such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ). Cool the suspension to 0°C in an ice bath.
  - **Expertise & Experience:** The use of anhydrous  $\text{AlCl}_3$  and an inert atmosphere is critical to prevent catalyst deactivation by moisture. Dichloromethane is a common solvent as it is unreactive and effectively solubilizes the intermediate acylium ion complex.
- **Acyl Chloride Addition:** Slowly add 4-methoxyphenylacetyl chloride (1.0 equivalent) dissolved in dichloromethane to the stirred  $\text{AlCl}_3$  suspension. Stir for 30 minutes at 0°C to allow for the formation of the acylium ion-catalyst complex.
- **Anisole Addition:** Add anisole (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
  - **Trustworthiness:** The methoxy group of anisole is an ortho-, para-director. While some ortho-acylated product may form, the para-substituted product, which leads to the desired Deoxyanisoin, is sterically favored and typically the major product.
- **Reaction Quenching:** Once the reaction is complete, cautiously pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.
  - **Causality:** The acidic workup is necessary to break down the ketone- $\text{AlCl}_3$  complex formed during the reaction, liberating the final product.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic

extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or a similar solvent to yield pure **2-(4-methoxyphenyl)acetophenone**.

## Key Reactivity

The chemical structure of Deoxyanisoin offers several sites for further chemical modification:


- **$\alpha$ -Bromination:** The methylene protons ( $\alpha$  to the carbonyl group) are acidic and can be readily substituted. For instance, reaction with bromine in a solvent like carbon tetrachloride can yield  $\alpha$ -bromo-4,4'-dimethoxy-deoxybenzoin.<sup>[2]</sup> This bromo-derivative is a valuable precursor for introducing nucleophiles at the  $\alpha$ -position.
- **Carbonyl Group Reactions:** The ketone can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds.
- **Willgerodt-Kindler Reaction:** Aryl alkyl ketones like Deoxyanisoin can undergo the Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide.<sup>[8][9][10]</sup> This reaction effectively migrates the carbonyl functionality to the terminal carbon of the alkyl chain.

## PART 3: Applications in Drug Discovery and Materials Science

While Deoxyanisoin itself is not an active pharmaceutical ingredient, its structural motifs are present in many biologically active molecules. Its true value lies in its role as a versatile scaffold for the synthesis of more complex target molecules. Acetophenone derivatives are widely used as intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.<sup>[11][12]</sup>

## Scaffold for New Chemical Entities (NCEs)

The Deoxyanisoin framework can be systematically modified to explore chemical space in a drug discovery program. The two distinct, electronically-rich phenyl rings and the central keto-linker provide multiple points for diversification.



[Click to download full resolution via product page](#)

- **Rationale for Drug Development:** The presence of two phenyl rings connected by a flexible linker is a common feature in many receptor ligands. The methoxy groups can be demethylated to reveal phenols, which are excellent handles for further functionalization or for acting as hydrogen bond donors.<sup>[7]</sup> For example, hydroxy-acetophenone derivatives like Paeonol are known to have antioxidant and anti-inflammatory properties, serving as valuable leads in pharmaceutical development.<sup>[12][13]</sup>

## Conclusion

**2-(4-Methoxyphenyl)acetophenone** (Deoxyanisoin) is more than a simple chemical compound; it is a strategically important building block for synthetic chemists. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting point for creating diverse molecular libraries. For researchers in drug discovery and materials science, a thorough understanding of this scaffold's properties and potential for modification is essential for innovating the next generation of functional molecules.

## References

- Willgerodt-Kindler Reaction - Unacademy.
- Willgerodt-Kindler Reaction - Organic Chemistry Portal.
- Willgerodt rearrangement - Wikipedia.

- Chemical Properties of Desoxyanisoin (CAS 120-44-5) - Cheméo.
- Third Component Sulfur (Willgerodt–Kindler Reaction) - Thieme E-Books.
- The Willgerodt Reaction - Organic Reactions.
- 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem.
- Desoxyanisoin | C16H16O3 | CID 67120 - PubChem.
- Desoxyanisoin | CAS#:120-44-5 | Chemsrsrc.
- 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem.
- Selective demethylation of deoxyanisoin. Mass spectra of the products | The Journal of Organic Chemistry - ACS Publications.
- Desoxyanisoin - NIST WebBook.
- Friedel Craft's Reaction | Acylation | Anisole | 2-methoxy acetophenone - YouTube.
- Showing metabocard for 4'-Methoxyacetophenone (HMDB0032570) - Human Metabolome Database.
- 4'-Methoxyacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
- Acetophenone,  $\omega$ -methoxy- - Organic Syntheses Procedure.
- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone - Pearson.
- Desoxyanisoin - NIST WebBook.
- Showing Compound 4'-Methoxyacetophenone (FDB010502) - FooDB.
- Method for synthesizing metoxyl acetophenone - Google Patents.
- 4 Methoxyacetophenone - mzCloud.
- Top Applications of 4-Methoxy Acetophenone in the Chemical Industry - Vinati Organics.
- Supporting information - The Royal Society of Chemistry.
- A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - Scirp.org.
- Chemistry Experiment: 4-Methoxyacetophenone | PDF | Chemical Reactions - Scribd.
- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - MDPI.
- 4'-Methoxyacetophenone - SpectraBase.
- Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem.
- Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents.
- Preparation method of p-methoxyacetophenone - Google Patents.
- Supporting information - The Royal Society of Chemistry.
- Development of process for production of 4-methoxy acetophenone in a continuous single-step process.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Desoxyanisoin (CAS 120-44-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. DESOXYANISOIN | 120-44-5 [chemicalbook.com]
- 3. Desoxyanisoin | C16H16O3 | CID 67120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Desoxyanisoin [webbook.nist.gov]
- 5. Desoxyanisoin | CAS#:120-44-5 | Chemsoc [chemsoc.com]
- 6. Desoxyanisoin [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. organicreactions.org [organicreactions.org]
- 11. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]
- 12. mdpi.com [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [2-(4-Methoxyphenyl)acetophenone chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b028337#2-4-methoxyphenyl-acetophenone-chemical-structure-and-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)